N-Hydroxy-2-(naphthalen-2-yl)acetimidamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N'-hydroxy-2-naphthalen-2-ylethanimidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c13-12(14-15)8-9-5-6-10-3-1-2-4-11(10)7-9/h1-7,15H,8H2,(H2,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSEPSZVNGFFBQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)CC(=NO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathways for N Hydroxy 2 Naphthalen 2 Yl Acetimidamide
Established Laboratory-Scale Synthesis Protocols for N-Hydroxy-2-(naphthalen-2-yl)acetimidamide
The laboratory synthesis of this compound can be approached through several reliable routes, with the most common strategies involving either condensation reactions or nitrile reduction followed by hydroxylamine (B1172632) incorporation.
A prevalent and foundational method for the synthesis of N-hydroxy-amidoximes, including the title compound, is the direct reaction of a nitrile with a hydroxylamine derivative. nih.govnih.gov This reaction is a cornerstone in the preparation of this class of compounds. The most common precursor for this synthesis is 2-(naphthalen-2-yl)acetonitrile. chemicalbook.comgoogle.comgoogle.comjustia.com
The general reaction involves the nucleophilic addition of hydroxylamine to the carbon-nitrogen triple bond of the nitrile. This process is typically carried out in a suitable solvent, such as an alcohol, and often requires the presence of a base to neutralize the hydroxylamine salt and to facilitate the reaction. nih.gov
A typical reaction scheme is as follows: 2-(naphthalen-2-yl)acetonitrile + NH₂OH·HCl + Base → this compound + Base·HCl
Commonly used bases include sodium carbonate or triethylamine. The reaction temperature is a critical parameter and is generally maintained in the range of 60-80°C to ensure a reasonable reaction rate without promoting the degradation of the reactants or products. nih.gov While this method is widely used, the formation of amide by-products can sometimes be an issue, depending on the specific reaction conditions and the nature of the nitrile. nih.govresearchgate.net
For the closely related isomer, N-Hydroxy-2-(naphthalen-1-yl)acetimidamide, a foundational synthesis involves the condensation of naphthalene-1-carboxaldehyde with hydroxylamine hydrochloride to form an intermediate, which is then reacted with acetimidamide precursors. This suggests an alternative, though potentially more complex, pathway for the synthesis of the naphthalen-2-yl isomer.
An alternative synthetic strategy involves the reduction of the nitrile group followed by the incorporation of the hydroxylamine moiety. While less direct than the condensation reaction, this approach can be effective. For the analogous N-Hydroxy-2-(naphthalen-1-yl)acetimidamide, a one-pot method has been described that combines nitrile reduction and imidamide formation. This method employs a catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere to reduce the nitrile to an amidine intermediate, which then reacts with hydroxylamine.
This can be represented by the following conceptual pathway: 2-(naphthalen-2-yl)acetonitrile --[Reduction]--> 2-(naphthalen-2-yl)acetamidine --[+ Hydroxylamine]--> this compound
Optimization of Reaction Conditions for Enhanced Yield and Purity of this compound
The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often adjusted include the choice of solvent, base, temperature, and the stoichiometry of the reactants.
Studies on the synthesis of the analogous N-Hydroxy-2-(naphthalen-1-yl)acetimidamide have shown that using an excess of hydroxylamine (e.g., 1.5 equivalents) can improve the yield, though this may necessitate more rigorous purification to remove unreacted starting material. The choice of solvent is also critical, with ethanol/water mixtures often being employed to dissolve both the hydrophilic and hydrophobic reactants.
Recent research into the synthesis of amidoximes has highlighted the use of ionic liquids as a means to improve reaction efficiency and selectivity. nih.govresearchgate.net The use of specific imidazolium, phosphonium, and quaternary ammonium-based ionic liquids has been shown to decrease reaction times and, significantly, to eliminate the formation of amide side-products. nih.gov This represents a promising avenue for the optimization of the synthesis of this compound, leading to a more robust and economical process.
Table 1: Key Parameters for Optimization of Amidoxime (B1450833) Synthesis
| Parameter | Conventional Method | Optimized Approach | Rationale for Optimization |
| Solvent | Alcohols (e.g., Ethanol) nih.gov | Ionic Liquids nih.gov | Enhanced reaction rates and suppression of amide by-product formation. nih.gov |
| Base | Sodium Carbonate, Triethylamine nih.gov | Optimized based on substrate and solvent | Fine-tuning of basicity to maximize nucleophilic attack and minimize side reactions. |
| Temperature | 60-80 °C nih.gov | Potentially lower temperatures with ionic liquids | Milder conditions can improve selectivity and reduce energy consumption. |
| Reactant Ratio | Stoichiometric or slight excess of hydroxylamine | Optimized molar ratios | Balancing yield enhancement with purification considerations. |
Development of Sustainable and Efficient Synthetic Routes for Acetimidamide Derivatives (e.g., Continuous-Flow Processes)
The development of sustainable and efficient synthetic routes is a growing area of focus in modern chemistry. For the synthesis of acetimidamide derivatives, this includes exploring methodologies that reduce waste, minimize energy consumption, and utilize safer reagents.
Continuous-flow synthesis is an emerging technology that offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for automation and scalability. While specific examples of the continuous-flow synthesis of this compound are not yet widely reported, the principles have been successfully applied to the synthesis of other nitrogen-containing compounds, such as ACE inhibitors. nih.gov The adaptation of continuous-flow processes for the synthesis of acetimidamide derivatives could lead to more efficient and sustainable production methods in the future.
Furthermore, the use of greener solvents, such as ionic liquids as mentioned previously, and the development of catalytic systems that can be recycled are also key aspects of creating more sustainable synthetic routes.
Methodologies for the Synthesis of this compound Analogues and Derivatives
The synthesis of analogues and derivatives of this compound allows for the exploration of structure-activity relationships and the fine-tuning of the compound's properties. These methodologies often involve modifications to either the naphthalene (B1677914) ring or the N-hydroxyacetimidamide group.
Analogues with substituents on the naphthalene ring can be prepared by starting with the appropriately substituted 2-naphthylacetonitrile. A variety of substituted naphthalenes can be synthesized through established organic chemistry reactions, providing a diverse range of precursors. nih.govnih.govresearchgate.net
Modifications to the N-hydroxyacetimidamide moiety can be achieved through several routes. For example, N-substituted amidoximes can be synthesized by reacting amines with N-hydroxyimidoyl chlorides or by the addition of hydroxylamine to activated amide derivatives. rsc.org The synthesis of related compounds, such as N-hydroxymaleimide and N-hydroxyitaconimide, has been achieved through dehydration reactions of the corresponding N-hydroxyamic acids. rsc.org These approaches could potentially be adapted to create a variety of derivatives of the title compound. The synthesis of a related naphtol derivative has also been reported through a three-component system. orientjchem.orgresearchgate.net
Advanced Purification and Isolation Techniques for this compound and Related Compounds (e.g., Chromatography)
The purification and isolation of this compound are critical steps in obtaining a product of high purity. The most common methods employed are recrystallization and column chromatography. rsc.orgresearchgate.netgoogle.comgoogle.com
Recrystallization is often effective for removing small amounts of impurities. The choice of solvent is crucial and is typically determined empirically to find a system where the compound is soluble at high temperatures but sparingly soluble at low temperatures.
Column chromatography is a versatile technique for separating the desired product from unreacted starting materials, by-products, and other impurities. Silica gel is a common stationary phase, and the mobile phase is typically a mixture of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a more polar solvent (e.g., ethyl acetate). researchgate.netgoogle.com The ratio of the solvents is adjusted to achieve optimal separation.
For industrial-scale production, methods for producing high-purity amidoximes that minimize inorganic and organic impurities are of significant interest. google.com This can involve careful control of the reaction conditions to prevent by-product formation and the use of specific purification techniques to remove any remaining contaminants.
Table 2: Common Purification Techniques for Amidoximes
| Technique | Description | Typical Solvents/Mobile Phases | Reference |
| Recrystallization | Purification based on differences in solubility. | Dependent on the specific compound; often involves polar and non-polar solvent pairs. | google.com |
| Column Chromatography | Separation based on differential adsorption on a stationary phase. | Silica gel with ethyl acetate/hexane or petroleum ether gradients. | rsc.orgresearchgate.netgoogle.com |
Advanced Spectroscopic and Structural Elucidation of N Hydroxy 2 Naphthalen 2 Yl Acetimidamide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and integrations in both ¹H and ¹³C NMR spectra, a complete structural assignment of N-Hydroxy-2-(naphthalen-2-yl)acetimidamide can be achieved.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis
The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons: aromatic, methylene (B1212753) (CH₂), and the exchangeable protons of the N-hydroxyamidine group (NH and OH).
The seven protons of the naphthalene (B1677914) ring system would typically appear in the downfield region, approximately between δ 7.4 and 8.0 ppm, due to the deshielding effect of the aromatic ring current. oregonstate.edulibretexts.org The specific splitting patterns (doublets, triplets, or multiplets) would depend on the coupling between adjacent protons on the rings. The methylene protons (Ar-CH₂-C) are expected to produce a singlet at approximately δ 3.7-4.0 ppm. oregonstate.edu The protons attached to nitrogen and oxygen (N-H and O-H) are exchangeable and would likely appear as broad singlets. Their chemical shifts can vary significantly depending on the solvent, concentration, and temperature, but they are anticipated in the δ 5.0-9.5 ppm range.
Table 1: Expected ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.4 - 8.0 | Multiplet (m) | 7H | Ar-H (Naphthalene) |
| ~5.0 - 9.5 | Broad Singlet (br s) | 2H | -NH, -OH |
| ~3.7 - 4.0 | Singlet (s) | 2H | -CH₂- |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis
The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, twelve distinct signals are expected. The carbon of the C=N bond in the acetimidamide group is anticipated to be significantly downfield, likely in the δ 150-160 ppm range. researchgate.netoregonstate.edu The ten carbons of the naphthalene ring would generate a series of signals in the aromatic region, typically between δ 125 and 135 ppm. organicchemistrydata.orgwisc.edu The methylene carbon (CH₂) signal is expected to appear further upfield, around δ 35-45 ppm.
Table 2: Expected ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Carbon Type | Assignment |
| ~150 - 160 | Quaternary (C=N) | C=N |
| ~125 - 135 | Aromatic (CH and C) | Naphthalene Ring Carbons |
| ~35 - 45 | Methylene (CH₂) | -CH₂- |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry is used to determine the molecular weight of a compound and can offer structural clues based on its fragmentation patterns. For this compound (C₁₂H₁₂N₂O), the exact mass is 200.24 g/mol . In electrospray ionization (ESI) mass spectrometry, the compound would be expected to be detected as a protonated molecular ion [M+H]⁺ at a mass-to-charge ratio (m/z) of approximately 201.25. nih.gov
The fragmentation of the molecular ion would likely proceed through characteristic pathways. A common fragmentation would involve the cleavage of the bond between the methylene group and the naphthalene ring, which would lead to the formation of a stable naphthylmethyl cation or radical. youtube.comnih.gov Another potential fragmentation pathway could involve the loss of small neutral molecules like water (H₂O) or hydroxylamine (B1172632) (NH₂OH) from the N-hydroxyamidine moiety. nih.govresearchgate.net
Table 3: Expected Mass Spectrometry Data for this compound
| m/z Value | Ion | Description |
| ~201.25 | [M+H]⁺ | Protonated Molecular Ion |
| Varies | Fragment Ions | Resulting from cleavage of C-C and C-N bonds |
Infrared (IR) Spectroscopy for Identification of Key Functional Groups
Infrared (IR) spectroscopy is an effective technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its specific bonds. ijesi.org
Key expected absorptions include a broad band in the region of 3200-3550 cm⁻¹ corresponding to the O-H and N-H stretching vibrations of the N-hydroxyamidine group. ucla.edu The C=N stretching vibration of the imidamide group is expected to appear in the 1630-1690 cm⁻¹ range. spectroscopyonline.com Absorptions for the aromatic C=C bonds of the naphthalene ring would be found between 1500-1600 cm⁻¹, and the aromatic C-H stretching would be observed just above 3000 cm⁻¹.
Table 4: Expected IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3200 - 3550 (broad) | O-H and N-H Stretch | N-Hydroxyamidine |
| >3000 | Aromatic C-H Stretch | Naphthalene Ring |
| 1630 - 1690 | C=N Stretch | Imidamide |
| 1500 - 1600 | C=C Stretch | Aromatic Ring |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Analysis of Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems. The naphthalene ring system in this compound is the primary chromophore. Naphthalene derivatives typically exhibit multiple absorption bands in the UV region. researchgate.netresearchgate.netijcesen.com
Strong absorptions corresponding to π → π* transitions are expected. Typically, naphthalene shows a strong absorption band around 220 nm, another group of bands around 250-280 nm, and a weaker, fine-structured band around 300-320 nm. ijesi.orgaanda.org The presence of the acetimidamide substituent may cause slight shifts (either bathochromic or hypsochromic) in the positions and intensities of these absorption maxima.
Table 5: Expected UV-Vis Absorption Maxima (λmax) for this compound
| Expected λmax (nm) | Transition Type | Chromophore |
| ~220 | π → π | Naphthalene Ring |
| ~250 - 280 | π → π | Naphthalene Ring |
| ~300 - 320 | π → π* | Naphthalene Ring |
Elemental Analysis for Stoichiometric Composition Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, oxygen) in a pure compound. This experimental data is then compared to the theoretical values calculated from the molecular formula to confirm its stoichiometry. For this compound, with a molecular formula of C₁₂H₁₂N₂O, the theoretical elemental composition can be precisely calculated. chemcollective.orgman.ac.uk
Table 6: Calculated Elemental Composition of this compound
| Element | Symbol | Atomic Weight | Number of Atoms | Total Mass | Percentage (%) |
| Carbon | C | 12.011 | 12 | 144.132 | 71.98 |
| Hydrogen | H | 1.008 | 12 | 12.096 | 6.04 |
| Nitrogen | N | 14.007 | 2 | 28.014 | 14.00 |
| Oxygen | O | 15.999 | 1 | 15.999 | 7.99 |
| Total | 200.241 | 100.00 |
Chemical Reactivity, Derivatization, and Transformation Mechanisms of N Hydroxy 2 Naphthalen 2 Yl Acetimidamide
Oxidation Reactions and Mechanisms Leading to Naphthalene (B1677914) Derivatives
The oxidation of N-Hydroxy-2-(naphthalen-2-yl)acetimidamide can proceed at either the naphthalene ring or the side chain, depending on the oxidizing agent and reaction conditions. Strong oxidizing agents can lead to the degradation of the aromatic system, while milder reagents may selectively target the side chain or specific positions on the naphthalene ring.
The N-hydroxyacetimidamide functional group can be susceptible to oxidation. Treatment with oxidizing agents could potentially lead to the formation of a nitroso compound or further oxidation to a nitro derivative, although such transformations would likely compete with reactions on the naphthalene ring.
Oxidation of the naphthalene ring itself can yield various products. For instance, treatment with strong oxidizing agents like potassium permanganate (B83412) (KMnO4) or chromium trioxide (CrO3) under harsh conditions can lead to the cleavage of the aromatic ring system, ultimately forming phthalic acid derivatives. However, under controlled conditions, it is possible to achieve more selective oxidations.
A key oxidation product of naphthalene itself is 1,4-naphthoquinone. The presence of the substituent at the 2-position would influence the regioselectivity of such an oxidation.
Table 1: Potential Oxidation Reactions of this compound
| Oxidizing Agent | Potential Product(s) | Remarks |
| Mild Oxidants | N-nitroso or N-nitro derivatives | Selective oxidation of the N-hydroxyacetimidamide group. |
| Strong Oxidants (e.g., KMnO4, CrO3) | Phthalic acid derivatives | Involves cleavage of the naphthalene ring. |
| Ozone (O3) | Phthalaldehydic acid | Ozonolysis followed by oxidative workup. |
The mechanism of these oxidations typically involves the initial attack of the oxidizing agent on the electron-rich naphthalene ring or the nitrogen atom of the N-hydroxyacetimidamide group. For ring oxidation, this often proceeds through the formation of an epoxide intermediate, which can then undergo further reactions to yield the final oxidized products.
Reduction Reactions and the Formation of Amine Derivatives
The reduction of this compound can selectively target the N-hydroxyacetimidamide functional group. This transformation is a valuable route for the synthesis of the corresponding amidine or amine derivatives.
Catalytic hydrogenation, using reagents such as palladium on carbon (Pd/C) and hydrogen gas, is a common method for the reduction of N-hydroxy groups. This reaction would likely proceed to form the corresponding acetimidamide. Further reduction under more forcing conditions could potentially lead to the formation of the amine, 2-(naphthalen-2-yl)ethan-1-amine.
Alternative reducing agents, such as lithium aluminum hydride (LiAlH4), are powerful enough to reduce the amidine functionality to an amine. The choice of reducing agent is therefore crucial in determining the final product.
Table 2: Reduction Products of this compound
| Reducing Agent | Product | Functional Group Transformed |
| Catalytic Hydrogenation (e.g., H2, Pd/C) | 2-(Naphthalen-2-yl)acetimidamide | N-Hydroxyacetimidamide to Acetimidamide |
| Lithium Aluminum Hydride (LiAlH4) | 2-(Naphthalen-2-yl)ethan-1-amine | N-Hydroxyacetimidamide to Amine |
The mechanism of catalytic hydrogenation involves the adsorption of the molecule onto the catalyst surface, followed by the stepwise addition of hydrogen atoms across the N-O bond. The reduction with metal hydrides like LiAlH4 proceeds via nucleophilic attack of the hydride ion on the carbon atom of the C=N bond, followed by protonation during workup.
Electrophilic and Nucleophilic Substitution Reactions on the Naphthalene Ring System
The naphthalene ring of this compound is susceptible to electrophilic aromatic substitution. The position of substitution on the naphthalene ring is directed by the existing substituent. The -CH2C(=NOH)NH2 group at the 2-position is generally considered to be an ortho-, para-directing group, although in the case of naphthalene, this translates to directing incoming electrophiles to specific positions on the ring.
Naphthalene itself is more reactive towards electrophilic substitution than benzene. libretexts.org Substitution at the 1-position (α-position) is generally kinetically favored over the 2-position (β-position) because the carbocation intermediate formed by attack at the α-position is more stable, with more resonance structures that preserve one of the aromatic rings. libretexts.orgyoutube.com However, the substituent at the 2-position will influence the regioselectivity. The activating or deactivating nature of the N-hydroxyacetimidamide side chain will also play a role.
Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. For a 2-substituted naphthalene, electrophilic attack is generally favored at the 1-position. However, substitution at the 3, 6, or 8-positions can also occur depending on the reaction conditions and the nature of the electrophile. youtube.com
Table 3: Predicted Major Products of Electrophilic Aromatic Substitution on this compound
| Reaction | Reagents | Predicted Major Product(s) |
| Nitration | HNO3, H2SO4 | 1-Nitro-2-(naphthalen-2-yl)acetimidamide |
| Bromination | Br2, CCl4 | 1-Bromo-2-(naphthalen-2-yl)acetimidamide |
| Sulfonation | H2SO4 | Naphthalene-2-yl-1-sulfonic acid derivative (thermodynamic vs. kinetic control can vary product distribution) youtube.com |
| Friedel-Crafts Acylation | RCOCl, AlCl3 | 1-Acyl-2-(naphthalen-2-yl)acetimidamide |
Nucleophilic aromatic substitution on the naphthalene ring is less common and generally requires the presence of strong electron-withdrawing groups on the ring and a good leaving group. In the case of this compound, direct nucleophilic substitution on the unsubstituted ring is unlikely. However, if a suitable leaving group were present on the ring (e.g., a halogen), nucleophilic substitution could be achieved under specific conditions. For example, studies have shown that a methoxy (B1213986) group on a naphthalene ring can be replaced by various nucleophiles when an activating group like diphenylphosphinyl is present. elsevierpure.com
Investigation of Other Chemical Transformations and Reaction Mechanisms
Beyond the primary reactions of oxidation, reduction, and substitution, the N-hydroxyacetimidamide moiety can participate in other chemical transformations.
One important reaction is its ability to act as a bidentate ligand and form coordination complexes with various metal ions. The nitrogen and oxygen atoms of the N-hydroxyacetimidamide group can chelate to a metal center. This property is relevant in the context of its potential biological activity, as it has been identified as a metal-chelating group. youtube.com
The N-hydroxyacetimidamide group can also undergo hydrolysis, particularly under acidic or basic conditions, to yield the corresponding carboxylic acid (2-naphthaleneacetic acid) and hydroxylamine (B1172632). The mechanism of hydrolysis would involve nucleophilic attack of water or hydroxide (B78521) ion on the carbon of the C=N bond.
Furthermore, the compound can serve as a precursor in the synthesis of other heterocyclic systems. The reactive nature of the N-hydroxyacetimidamide group allows for cyclization reactions with suitable bifunctional reagents to form more complex molecular architectures.
Scientific Data on this compound Remains Elusive
Despite a comprehensive search of available scientific literature, detailed research findings on the specific biological activity and molecular mechanisms of the chemical compound this compound are not publicly available. Therefore, it is not possible to provide a detailed article on its enzyme inhibition profiles and mechanism of action as requested.
Extensive queries for the compound, including its CAS number (422564-76-9), did not yield specific studies detailing its effects on enzyme targets such as Aminopeptidase (B13392206) N (APN), Ketol-Acid Reductoisomerase, Cyclooxygenase, Lipoxygenase, or Carbonic Anhydrase.
While research exists for structurally similar compounds, such as naphthalene derivatives and molecules containing a hydroxylamine or hydroxamic acid moiety, attributing their specific biological activities or molecular interactions to this compound would be scientifically inaccurate. The principles of medicinal chemistry dictate that even minor structural changes, such as the difference between an acetimidamide and an acetamide (B32628) or the position of the naphthalene linkage, can lead to significant differences in biological activity, binding modes, and potency.
General concepts relevant to the requested topics include:
Aminopeptidase N (APN) Inhibition: APN is a well-established therapeutic target, particularly in oncology, due to its role in processes like angiogenesis and tumor cell invasion. longdom.org Inhibitors of this zinc-dependent metalloprotease often function by chelating the metal ion in the active site. nih.govnih.gov
Enzyme Inhibition: Enzyme inhibitors can act through various mechanisms, including competitive inhibition (where the inhibitor resembles the substrate and binds to the active site) and non-competitive inhibition (where the inhibitor binds to a different site, altering the enzyme's function). wikipedia.orgworthington-biochem.com
Role of the Hydroxylamine/Hydroxamic Acid Moiety: The hydroxylamine functional group and the related hydroxamic acid group are known to be important in enzyme inhibition. They can act as effective metal-chelating groups, which is a key mechanism for inhibiting metalloenzymes. nih.govnih.gov
Without specific studies on this compound, any discussion of its specific enzyme inhibition profile, potency, molecular interactions, binding mode, or the precise role of its hydroxylamine group would be purely speculative. Further empirical research is required to elucidate the biochemical properties of this particular compound.
Biological Activity and Molecular Mechanisms of N Hydroxy 2 Naphthalen 2 Yl Acetimidamide
Mechanism of Action at the Molecular Level
Modulation of Cellular Signal Transduction Pathways by the Compound
A thorough search of scientific databases and scholarly articles yielded no specific information on the modulation of cellular signal transduction pathways by N-Hydroxy-2-(naphthalen-2-yl)acetimidamide. While research exists for structurally similar compounds, the unique configuration of this specific molecule means that data cannot be accurately extrapolated.
For instance, studies on the related compound, N-hydroxy-2-(naphthalene-2-ylsulfanyl)-acetamide, which features a thioether linkage, have indicated potential anti-angiogenic activity through the inhibition of aminopeptidase (B13392206) N. nih.govelsevierpure.com This inhibition can indirectly affect signaling pathways related to cell growth and blood vessel formation. However, the absence of the "sulfanyl" group in this compound fundamentally alters its chemical properties and likely its biological targets and downstream signaling effects.
Similarly, research into the positional isomer, N-Hydroxy-2-(naphthalen-1-yl)acetimidamide, suggests a potential for enzyme inhibition, including aminopeptidase N, and modulation of biochemical pathways. Yet, specific details regarding the signal transduction cascades involved remain unelucidated in the available literature. The precise impact of the naphthalene (B1677914) ring's position on the acetimidamide moiety is a critical factor that necessitates specific investigation for each isomer.
Therefore, without dedicated studies on this compound, any discussion on its influence on cellular signaling would be purely speculative and scientifically unfounded.
In Vitro Studies of Biological Efficacy (e.g., Cell Invasion Inhibition)
Consistent with the lack of data on its molecular mechanisms, there is no available scientific literature reporting on the in vitro biological efficacy of this compound, particularly concerning cell invasion inhibition.
While in vitro assays are standard for evaluating the therapeutic potential of novel compounds, no such studies have been published for this specific molecule. Research on other naphthalene derivatives has demonstrated activities such as the inhibition of cancer cell migration and invasion. For example, some N-(naphthalen-2-yl)acetamide derivatives have shown antiproliferative activities against various cancer cell lines. However, these compounds possess different structural features and substitutions, making direct comparisons to this compound inappropriate.
The ability of a compound to inhibit cell invasion is a key indicator of its potential as an anti-metastatic agent. This process is often evaluated using assays such as the Transwell invasion assay. The absence of any such data for this compound means its potential in this area remains entirely unknown.
Due to the lack of available data, no data tables on the in vitro biological efficacy of this compound can be generated at this time.
Structure Activity Relationship Sar Studies of N Hydroxy 2 Naphthalen 2 Yl Acetimidamide Analogues
Impact of Naphthalene (B1677914) Ring Substitutions on Biological Activity and Potency
The naphthalene ring, a bicyclic aromatic system, is a critical component of N-Hydroxy-2-(naphthalen-2-yl)acetimidamide, serving as a molecular scaffold that anchors the molecule to its biological target. The point of attachment to this ring system is not trivial and significantly influences the compound's potency.
Research into related compounds, such as naphthalene-chalcone hybrids, has shown that substitution at the second position of the naphthalene ring tends to enhance biological activity compared to substitution at the first position. This suggests that the 2-yl configuration in this compound is likely advantageous for its intended biological effect. The naphthalene moiety itself is thought to contribute positively to activity by forming aromatic hydrogen bonds and other non-covalent interactions within the active sites of target enzymes.
Further modifications, such as the addition of a hydroxyl group to the naphthalene ring in related 2-phenylnaphthalenoid amide derivatives, have been explored. These studies help to build a comprehensive picture of how substitutions on this ring system can be tuned to optimize biological activity.
Role of the Acetimidamide Moiety in Mediating Target Interactions
The acetimidamide group, specifically its N-hydroxy-substituted form (an amidoxime), is a crucial pharmacophore responsible for the compound's primary mechanism of action. This functional group is a bioisostere of the more commonly studied hydroxamic acid group found in many enzyme inhibitors. nih.govdrughunter.com Like hydroxamic acids, the N-hydroxy-acetimidamide moiety is a potent metal-binding group. nih.govmorressier.com
This metal-chelating capability is fundamental to the inhibition of metalloenzymes, where the amidoxime (B1450833) can coordinate with metal ions (such as zinc) in the enzyme's active site. morressier.comnih.govelsevierpure.com This interaction disrupts the enzyme's catalytic cycle, leading to inhibition.
The acetimidamide group offers distinct hydrogen bonding characteristics compared to a hydroxamic acid. The C(=NH) portion can act as a hydrogen bond donor, while the corresponding carbonyl group (C=O) in a hydroxamic acid acts as a hydrogen bond acceptor. This difference can lead to altered binding orientations and affinities within the target protein, potentially offering advantages in selectivity or potency. The replacement of an amide with bioisosteres like oxadiazoles (B1248032) has been shown to provide potent inhibition in other enzyme systems, highlighting the importance of this region for target interaction. nih.gov
Influence of Modifications to the Hydroxylamine (B1172632) Group on Enzyme Inhibition
The hydroxylamine (-N-OH) portion of the molecule is the lynchpin of its enzyme-inhibiting activity, particularly against metalloenzymes. nih.gov This group is the primary metal-binding pharmacophore (MBP) that directly interacts with the metallic cofactor essential for the enzyme's function. morressier.comnih.govelsevierpure.com
Studies on a vast array of hydroxamic acid-based inhibitors, which share this N-hydroxy functionality, consistently demonstrate that this group is indispensable for activity. nih.govnih.gov For instance, in inhibitors of aminopeptidase (B13392206) N (APN) and histone deacetylases (HDACs), the hydroxamic acid chelates the active site zinc ion, effectively neutralizing the enzyme. nih.govelsevierpure.comnih.gov
Therefore, any significant modification or removal of the hydroxylamine group in this compound would be expected to drastically reduce or completely abolish its inhibitory potency against its metalloenzyme targets. The pKa and electronic properties of this group are finely tuned for effective metal chelation, making it a highly conserved feature in this class of inhibitors. morressier.com
Comparative Analysis with Structurally Similar Compounds to Delineate Key Pharmacophores
To understand which parts of this compound are most important for its activity (the pharmacophores), it is useful to compare it with structurally similar molecules. This analysis helps to isolate the contributions of the naphthalene ring system and its substitution pattern.
N-Hydroxy-2-(naphthalen-1-yl)acetimidamide: This compound is a constitutional isomer of the lead compound, differing only in the attachment point on the naphthalene ring. Based on SAR principles observed in analogous series, where 2-substituted naphthalenes often show higher activity, it is predicted that the naphthalen-1-yl isomer may be a less potent inhibitor.
N-Hydroxy-2-(phenyl)acetimidamide: In this analogue, the large, two-ring naphthalene system is replaced by a smaller, single phenyl ring. While this simpler molecule retains the crucial N-hydroxy-acetimidamide warhead, the loss of the extended aromatic system is significant. The larger naphthalene ring can form more extensive hydrophobic and pi-stacking interactions within a binding pocket, which generally leads to higher affinity and potency. For example, a related compound, N-hydroxy-2-acetylaminofluorene, was found to be a potent inhibitor of aldehyde oxidase, whereas the simpler acetohydroxamic acid showed little to no inhibition, demonstrating the importance of the larger aromatic scaffold. nih.gov
A closely related analogue, N-hydroxy-2-(naphthalene-2-ylsulfanyl)-acetamide , which features a hydroxamic acid instead of an acetimidamide and a thioether linker, has been identified as a potent inhibitor of aminopeptidase N (APN) with a Ki value of 3.5 μM. nih.govelsevierpure.com This provides a valuable benchmark for the potency that can be achieved with the naphthalen-2-yl scaffold combined with a metal-chelating group.
Interactive Table: Comparative Analysis of N-Hydroxy-acetimidamide Analogues and Related Compounds
This table summarizes the key structural differences and their likely impact on biological activity based on established SAR principles.
| Compound Name | Core Aromatic Group | Key Structural Difference | Predicted Impact on Potency (Relative to Lead Compound) | Rationale |
| This compound | Naphthalen-2-yl | Lead Compound | - | - |
| N-Hydroxy-2-(naphthalen-1-yl)acetimidamide | Naphthalen-1-yl | Isomeric attachment point | Potentially Lower | 2-substitution on naphthalene is often more favorable for activity. |
| N-Hydroxy-2-(phenyl)acetimidamide | Phenyl | Smaller aromatic system | Lower | Reduced hydrophobic and pi-stacking interactions in the binding site. |
| N-hydroxy-2-(naphthalene-2-ylsulfanyl)-acetamide | Naphthalen-2-yl | Thioether linker and acetamide (B32628) head | Potent APN Inhibitor (Ki = 3.5 µM) nih.govelsevierpure.com | Demonstrates the effectiveness of the naphthalen-2-yl scaffold. |
Computational Chemistry and Molecular Modeling Approaches
Molecular Docking Studies for Predicting Ligand-Target Interactions and Binding Affinities
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to forecast the binding mode and affinity of a small molecule ligand, such as N-Hydroxy-2-(naphthalen-2-yl)acetimidamide, to the active site of a target protein. The process involves sampling a large number of possible conformations and orientations of the ligand within the protein's binding pocket and scoring them based on a force field that approximates the binding energy.
A hypothetical docking study of this compound would involve preparing the 3D structure of the ligand and the target protein. The naphthalene (B1677914) moiety would be expected to engage in π-π stacking or hydrophobic interactions within the binding pocket, while the N-hydroxyacetimidamide group could chelate metal ions or form hydrogen bonds with amino acid residues. The results of such a study would be presented in terms of docking scores and predicted binding poses, which can be visualized to understand the specific atomic interactions.
Table 1: Hypothetical Molecular Docking Parameters for this compound
| Parameter | Description |
| Target Protein | A specific enzyme or receptor of interest (e.g., a metalloproteinase, a kinase). |
| Docking Software | Programs like AutoDock, Glide, or GOLD. |
| Scoring Function | A mathematical function to estimate the binding affinity (e.g., ΔG in kcal/mol). |
| Binding Site Definition | The region of the protein where the ligand is expected to bind, often defined by a grid box around a known inhibitor or active site residues. |
| Predicted Interactions | The types of non-covalent bonds formed (e.g., hydrogen bonds, hydrophobic interactions, salt bridges). |
Quantum Chemical Calculations for Elucidating Electronic Structure, Reactivity, and Acidity
Quantum chemical calculations, based on the principles of quantum mechanics, are employed to investigate the electronic properties of molecules. Methods like Density Functional Theory (DFT) can provide detailed information about the electron distribution, molecular orbitals, and reactivity of this compound. nih.gov
Currently, there are no specific published quantum chemical studies for this compound. However, DFT calculations on similar naphthalene derivatives have been performed to understand their structural and electronic properties. researchgate.net For this compound, such calculations could elucidate:
Optimized Geometry: The most stable 3D conformation of the molecule.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy gap between HOMO and LUMO indicates the molecule's chemical stability.
Molecular Electrostatic Potential (MEP): This maps the electrostatic potential onto the electron density surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is valuable for predicting sites of interaction with other molecules.
Acidity (pKa): Quantum chemical methods can be used to calculate the pKa of the N-hydroxy group, which is a critical parameter for its ability to chelate metal ions in the active sites of metalloenzymes.
Table 2: Predicted Electronic Properties from a Hypothetical DFT Study of this compound
| Property | Predicted Significance |
| HOMO Energy | Indicates the ability to donate electrons; localized on electron-rich parts of the molecule. |
| LUMO Energy | Indicates the ability to accept electrons; localized on electron-deficient parts. |
| HOMO-LUMO Gap | Relates to chemical reactivity and kinetic stability. A larger gap suggests higher stability. |
| MEP Surface | Visualizes the charge distribution, highlighting the electronegative oxygen and nitrogen atoms as likely sites for hydrogen bonding or metal chelation. |
| Calculated pKa | Provides an estimate of the acidity of the N-hydroxy proton, which is crucial for its mechanism of action as an enzyme inhibitor. |
Molecular Dynamics Simulations for Investigating Conformational Dynamics and Binding Kinetics
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems by solving Newton's equations of motion for a system of atoms and molecules. This technique can be used to study the conformational flexibility of this compound and its stability when bound to a biological target.
No specific molecular dynamics simulation studies for this compound have been found in the scientific literature. An MD simulation of this compound, either in solution or complexed with a protein, would offer insights into:
Conformational Landscape: The range of shapes the molecule can adopt in different environments.
Binding Stability: The stability of the ligand-protein complex over time, assessing the persistence of key interactions identified in docking studies.
Binding and Unbinding Kinetics: Advanced MD techniques can be used to estimate the on- and off-rates (kon and koff) of the ligand, providing a more complete picture of its binding affinity.
Solvent Effects: The influence of water molecules on the conformation and binding of the ligand.
Table 3: Potential Insights from a Future Molecular Dynamics Simulation of this compound
| Simulation Aspect | Information Gained |
| Ligand in Water | Understanding the preferred solution-phase conformation and intramolecular hydrogen bonding. |
| Ligand-Protein Complex | Assessing the stability of the binding pose and the flexibility of the binding site. |
| Root Mean Square Deviation (RMSD) | A measure of the average change in displacement of a selection of atoms for a particular frame with respect to a reference frame. It indicates the stability of the simulation. |
| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual residues or atoms from their average position, indicating flexibility. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction and Design Optimization
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. By developing a QSAR model, the activity of new, unsynthesized compounds can be predicted.
There are no published QSAR models that specifically include this compound. The development of a QSAR model for a series of analogues of this compound would require a dataset of molecules with varying structural features and their corresponding measured biological activities. The general process would involve:
Data Collection: Synthesizing and testing a series of related compounds.
Descriptor Calculation: Calculating various molecular descriptors (e.g., physicochemical, topological, electronic) for each compound.
Model Building: Using statistical methods like multiple linear regression (MLR) or machine learning algorithms to build a mathematical equation relating the descriptors to the activity. biosynth.com
Model Validation: Rigorously testing the predictive power of the model using internal and external validation techniques.
A validated QSAR model could then be used to predict the activity of novel this compound derivatives and prioritize the synthesis of the most promising candidates, thereby accelerating the drug discovery process.
Table 4: Components of a Hypothetical QSAR Study for this compound Derivatives
| Component | Description |
| Training Set | A set of molecules with known activities used to build the model. |
| Test Set | An independent set of molecules used to validate the predictive ability of the model. |
| Molecular Descriptors | Numerical representations of the chemical structure (e.g., LogP, molecular weight, polar surface area, electronic parameters). |
| Statistical Method | The algorithm used to create the mathematical model (e.g., MLR, Partial Least Squares, Support Vector Machines). |
| Validation Metrics | Statistical parameters like the correlation coefficient (R²), cross-validated R² (Q²), and root mean square error (RMSE) to assess the model's quality. |
Coordination Chemistry and Metal Complex Formation
Synthesis and Spectroscopic Characterization of N-Hydroxy-2-(naphthalen-2-yl)acetimidamide Metal Complexes (e.g., Ni(II), Co(II), Cu(II) Complexes)
There are no published methods for the synthesis of Ni(II), Co(II), or Cu(II) complexes with this compound. Consequently, spectroscopic data (such as FT-IR, UV-Vis, and NMR) for these specific complexes are not available. Research on related compounds, for instance, complexes with Schiff bases derived from 2-hydroxynaphthaldehyde or metal complexes of other N-hydroxy ligands, indicates that the synthesis would likely involve the reaction of a salt of the respective metal (e.g., chloride or acetate) with the this compound ligand in a suitable solvent. The characterization would typically involve techniques to confirm the coordination of the ligand to the metal center.
Ligand Properties and Proposed Coordination Modes of this compound as a Chelating Agent
Based on its structure, this compound possesses the potential to act as a chelating agent. The N-hydroxy group and the nitrogen atom of the acetimidamide moiety could potentially coordinate to a metal ion, forming a stable chelate ring. The naphthalene (B1677914) group, being bulky, would influence the steric and electronic properties of the resulting complexes. However, without experimental evidence, the precise coordination modes remain speculative. Studies on analogous N-hydroxyacetimidamide ligands suggest that they can act as bidentate ligands, coordinating through the oxygen of the hydroxylamino group and the imine nitrogen atom.
Structural Analysis and Geometry Determination of Metal Complexes (e.g., Octahedral, Tetrahedral Geometries)
As no synthesis or single-crystal X-ray diffraction studies for the metal complexes of this compound have been reported, their structural analysis and the geometry of the metal centers have not been determined. The final geometry of the complexes (e.g., octahedral, tetrahedral, or square planar) would depend on several factors, including the coordination number of the metal ion, the stoichiometry of the metal-ligand ratio, and the steric constraints imposed by the ligand. For instance, with a bidentate ligand like this compound, a 1:2 metal-to-ligand ratio could lead to a tetrahedral or square planar geometry for a four-coordinate metal, while a 1:3 ratio for a six-coordinate metal could result in an octahedral geometry.
Future Research Directions and Translational Perspectives
Advanced Strategies for the Discovery and Elucidation of Novel Molecular Targets
Identifying the specific molecular targets of N-Hydroxy-2-(naphthalen-2-yl)acetimidamide is a critical first step in understanding its potential therapeutic applications. A range of advanced techniques can be employed for this purpose.
One promising approach is affinity selection mass spectrometry (AS-MS) , a biophysical method used for primary screening to detect and characterize protein-small molecule complexes. nih.gov This technique could be applied to screen this compound against complex protein mixtures to identify potential binding partners.
Furthermore, chemical proteomics can be utilized to enrich and identify cellular targets. This could involve synthesizing a tagged version of this compound to pull down its interacting proteins from cell lysates, which are then identified by mass spectrometry.
Considering the structural similarity to N-hydroxy-2-(naphthalene-2-ylsulfanyl)-acetamide, which was identified as an inhibitor of aminopeptidase (B13392206) N (APN), it would be prudent to investigate whether this compound also targets this or other metalloproteinases. nih.govelsevierpure.com APN is a known target in cancer therapy due to its role in angiogenesis.
Development of Innovative Synthetic Methodologies for Architecturally Complex Analogues
To explore the structure-activity relationship (SAR) and optimize the potential therapeutic properties of this compound, the development of innovative synthetic methodologies is crucial.
Future synthetic efforts could focus on:
Combinatorial Chemistry: Generating a library of analogues by systematically modifying the naphthalene (B1677914) ring and the acetimidamide group. This could involve introducing various substituents to probe the effects on binding affinity and selectivity.
Three-Component Reactions: As demonstrated in the synthesis of a new naphthol derivative, multi-component reactions can offer an efficient pathway to structurally complex molecules. researchgate.net Similar strategies could be adapted to build upon the this compound scaffold.
Flow Chemistry: For the rapid and controlled synthesis of analogues, flow chemistry provides advantages in terms of reaction optimization and scalability.
The goal of these synthetic endeavors would be to produce a diverse set of architecturally complex analogues for comprehensive biological evaluation.
Deepening Mechanistic Understanding through Integrated Biophysical and Biochemical Techniques
A detailed understanding of how this compound interacts with its molecular target(s) is essential for rational drug design. An integrated approach combining various biophysical and biochemical techniques can provide a comprehensive picture of the compound's mechanism of action. nih.gov
Table 1: Integrated Biophysical and Biochemical Techniques for Mechanistic Elucidation
| Technique | Information Gained |
| Surface Plasmon Resonance (SPR) | Real-time kinetics and thermodynamics of binding interactions. nih.govnuvisan.com |
| Isothermal Titration Calorimetry (ITC) | Thermodynamic parameters of binding, including enthalpy and entropy changes. nih.govnuvisan.com |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural details of the compound-target complex and identification of the binding site. nuvisan.com |
| X-ray Crystallography | High-resolution 3D structure of the compound bound to its target protein. windows.net |
| Enzyme Inhibition Assays | Determination of inhibitory potency (e.g., IC₅₀, Kᵢ) and mode of inhibition. |
| Cell-Based Assays | Evaluation of the compound's effects on cellular pathways and functions. |
By integrating the data from these techniques, a detailed model of the compound's interaction with its target can be constructed, guiding further optimization efforts. nuvisan.com
Application of Artificial Intelligence and Machine Learning in the Rational Design and Prediction of Compound Activity
Key applications of AI and ML include:
Predictive Modeling: ML algorithms can be trained on existing data to predict the biological activity, toxicity, and pharmacokinetic properties of novel analogues. nih.govharvard.edu This can help prioritize the synthesis of the most promising compounds.
De Novo Drug Design: Generative AI models can design entirely new molecules based on the this compound scaffold with optimized properties. valuecoders.com
Virtual Screening: AI-powered virtual screening can rapidly screen vast virtual libraries of compounds to identify those with a high probability of binding to a specific target. astrazeneca.com
Exploration of New Chemical Space Based on the this compound Scaffold
The this compound scaffold provides a starting point for exploring new chemical space in the search for novel therapeutics. nih.govnih.gov The concept of "chemical space" refers to the vast ensemble of all possible organic molecules. acs.org
Strategies to explore new chemical space based on this scaffold include:
Scaffold Hopping: Replacing the naphthalene core with other aromatic or heteroaromatic ring systems to identify novel chemotypes with similar or improved biological activity.
Fragment-Based Drug Discovery (FBDD): Using fragments of the this compound molecule to identify initial low-affinity binders, which can then be grown or linked to generate more potent leads.
Generation of Focused Libraries: Creating virtual libraries of compounds around the core scaffold and using computational methods to select the most promising candidates for synthesis and testing.
By systematically exploring the chemical space around the this compound scaffold, it may be possible to discover new drug candidates with unique mechanisms of action and improved therapeutic profiles. nih.gov
Q & A
Q. What are the established synthetic routes for N-Hydroxy-2-(naphthalen-2-yl)acetimidamide, and what key reaction conditions influence yield?
Methodological Answer: Synthesis typically involves multi-step processes, including condensation reactions between naphthalene derivatives and acetimidamide precursors. Key steps include:
- Amide bond formation : Use coupling agents like dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) to facilitate reactions between carboxylic acids and amines .
- Solvent and temperature control : Polar aprotic solvents (e.g., DMSO or DMF) at 100–120°C optimize intermediate formation while minimizing side reactions .
- Purification : Column chromatography or recrystallization ensures high purity. Yield is highly sensitive to reaction time and stoichiometric ratios of reagents.
Q. How is the molecular structure of this compound characterized using spectroscopic and crystallographic methods?
Methodological Answer:
- Spectroscopy :
- Crystallography : Single-crystal X-ray diffraction using SHELXL refines bond lengths and angles, with hydrogen-bonding patterns analyzed via graph-set notation to predict packing behavior .
Advanced Research Questions
Q. What strategies are employed to optimize the synthesis of this compound in continuous-flow systems?
Methodological Answer: Continuous-flow systems improve scalability and reproducibility:
- Residence time optimization : A 10 mL reactor with a 13.3-minute residence time at 120°C maximizes conversion (>90%) .
- Solvent selection : DMSO is preferred over DMF due to easier aqueous-phase separation during work-up .
- Pressure control : Maintaining 1 bar enables seamless integration of multi-step reactions (e.g., acetimidamide formation followed by cyclization).
Q. How can researchers resolve contradictions in biological activity data for this compound across different studies?
Methodological Answer:
- Assay standardization : Use validated protocols (e.g., ISO-certified cell lines, controlled ATP levels in kinase assays) to minimize variability .
- Structural analogs comparison : Compare activity with derivatives like N-(2,6-dimethylphenyl)-2-(naphthalen-2-yloxy)acetamide to identify pharmacophore requirements .
- Meta-analysis : Apply statistical tools (e.g., hierarchical clustering) to reconcile discrepancies in IC values reported in enzyme inhibition studies .
Q. What computational approaches are utilized to model the interaction of this compound with biological targets?
Methodological Answer:
- Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding poses with targets like cytochrome P450 or kinase domains, prioritizing hydrogen bonds between the hydroxyimino group and active-site residues .
- MD simulations : GROMACS assesses stability of ligand-receptor complexes over 100-ns trajectories, with RMSD <2 Å indicating robust binding .
- QSAR modeling : CoMFA/CoMSIA correlates substituent effects (e.g., naphthalene ring methylation) with antibacterial activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
